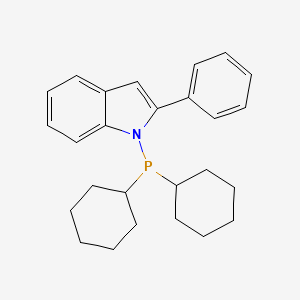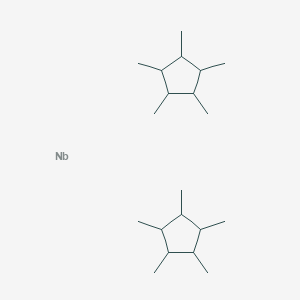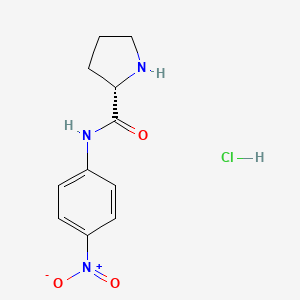![molecular formula C72H84K2N24O28S B6310600 Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod CAS No. 558445-90-2](/img/structure/B6310600.png)
Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perallyloxycucurbit6uril (AOCB6) potassium sulfate, 94% mod, is a white solid . It has a molecular weight of 1668.61 and its molecular formula is C72H84N24O24XK2SO4 . It is a member of the family of macrocycles.
Synthesis Analysis
Perallyloxycucurbit6uril nanoparticles were prepared for the first time via an emulsion method . The preparation of nanoparticles directly from AO12CB6 without additional functionalization has not been considered possible or practical for drug delivery and thus has never been reported .Molecular Structure Analysis
Cucurbit[n]urils (CB[n], n = 5–8) are a family of synthetic macrocycles, composed of n glycoluril units inter-connected by 2n methylene groups, forming a macrocyclic cavity accessible via two identical carbonyl-rimmed portals .Chemical Reactions Analysis
A classical thiol–ene click conjugation can take place between the allyloxy groups of AO12CB6 and glutathione (GSH) upon light irradiation . This makes AO12CB6 based materials responsive to light in the presence of GSH .Physical and Chemical Properties Analysis
Perallyloxycucurbit6uril (AOCB6) potassium sulfate, 94% mod, is a white solid . It has a molecular weight of 1668.61 and its molecular formula is C72H84N24O24XK2SO4 .Applications De Recherche Scientifique
Sensor Development
- The direct functionalization of cucurbit[n]uril, which includes AOCB[6], allows for its use in sensor applications. A study demonstrated the anchoring of a CB[6] derivative on a surface for potential use as a sensor (Jon et al., 2003).
Biomedical Applications
- AOCB[6] derivatives have shown promise in the field of biomedicine, particularly in targeted drug delivery and photodynamic therapy. For instance, AOCB[6]-based polymer nanocapsules have been developed for targeted photodynamic therapy against cancer cells (Sun et al., 2019).
Material Science
- In materials science, AOCB[6] has been used for creating advanced materials like nanospheres and polymer nanocapsules. These materials have applications in various fields, including drug delivery and imaging (Sun et al., 2019).
Chromatography and Separation Science
- The unique properties of AOCB[6] make it suitable as a stationary phase for gas chromatography, enhancing separation selectivity and efficiency for various organic compounds (Li et al., 2008).
Environmental Applications
- AOCB[6] derivatives have been investigated for environmental applications, such as the removal of pollutants like uranium(VI) from wastewater, showcasing their potential in waste treatment and environmental remediation (Shao et al., 2016).
Analytical Chemistry
- In analytical chemistry, derivatives of AOCB[6] are used to develop ion-selective electrodes for the sensitive and selective detection of specific ions (Kim et al., 2012).
Supramolecular Chemistry
- The synthesis and study of AOCB[6] contribute to advancing the field of supramolecular chemistry, helping in the understanding of molecular recognition and complexation behavior (Day et al., 2002).
Mécanisme D'action
Target of Action
Perallyloxycucurbit6uril (AOCB6) potassium sulfate is a complex compound with a unique structure.
Mode of Action
The mode of action of Perallyloxycucurbit6uril (AOCB6. It’s crucial to understand how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
The biochemical pathways affected by Perallyloxycucurbit6uril (AOCB6 Understanding the affected pathways and their downstream effects is essential for predicting the compound’s impact on biological systems
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Perallyloxycucurbit6uril (AOCB6. These properties significantly impact the bioavailability of the compound, influencing its efficacy and safety. More research is needed to outline these properties.
Result of Action
The molecular and cellular effects of Perallyloxycucurbit6uril (AOCB6 Understanding these effects is crucial for predicting the compound’s impact on biological systems
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Perallyloxycucurbit6uril (AOCB6. Factors such as temperature, pH, and the presence of other compounds can significantly impact the compound’s action. More research is needed to understand these influences.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Perallyloxycucurbit6uril (AOCB6) potassium sulfate plays a significant role in biochemical reactions due to its unique structural properties. It interacts with a variety of enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. For instance, it can form stable complexes with enzymes like acetylcholinesterase, potentially inhibiting its activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, Perallyloxycucurbit6uril (AOCB6) potassium sulfate can bind to proteins such as bovine serum albumin, affecting their stability and function .
Cellular Effects
Perallyloxycucurbit6uril (AOCB6) potassium sulfate influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are involved in cell proliferation and differentiation. This inhibition can lead to altered gene expression and reduced cellular metabolism. Furthermore, Perallyloxycucurbit6uril (AOCB6) potassium sulfate can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Molecular Mechanism
The molecular mechanism of action of Perallyloxycucurbit6uril (AOCB6) potassium sulfate involves its ability to form host-guest complexes with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit acetylcholinesterase by occupying its active site, preventing the breakdown of acetylcholine. Additionally, Perallyloxycucurbit6uril (AOCB6) potassium sulfate can modulate gene expression by binding to transcription factors or DNA, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perallyloxycucurbit6uril (AOCB6) potassium sulfate can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as light and temperature. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that Perallyloxycucurbit6uril (AOCB6) potassium sulfate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Perallyloxycucurbit6uril (AOCB6) potassium sulfate vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration is required to achieve a therapeutic effect, beyond which adverse effects become prominent. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Perallyloxycucurbit6uril (AOCB6) potassium sulfate is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can alter metabolic flux and affect the levels of metabolites within cells. Additionally, Perallyloxycucurbit6uril (AOCB6) potassium sulfate can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
Within cells and tissues, Perallyloxycucurbit6uril (AOCB6) potassium sulfate is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently distributed to different cellular compartments. Transporters and binding proteins may facilitate its movement across cellular membranes, influencing its localization and accumulation. This distribution is critical for its biological activity, as it determines the concentration of the compound at specific sites of action .
Subcellular Localization
The subcellular localization of Perallyloxycucurbit6uril (AOCB6) potassium sulfate plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and apoptosis. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
InChI |
InChI=1S/C72H84N24O24.2K.H2O4S/c1-13-25-109-61-62(110-26-14-2)75-39-79-53(101)83-43-87-57(105)91-47-95-59(107)93-45-89-55(103)85-41-81-51(99)77(37-73(61)49(75)97)63(111-27-15-3)64(81,112-28-16-4)82-42-86-56(104)90(68(89,116-32-20-8)67(85,86)115-31-19-7)46-94-60(108)96(72(95,120-36-24-12)71(93,94)119-35-23-11)48-92-58(106)88(69(87,117-33-21-9)70(91,92)118-34-22-10)44-84-54(102)80(40-76(62)50(98)74(61)38-78(63)52(82)100)65(79,113-29-17-5)66(83,84)114-30-18-6;;;1-5(2,3)4/h13-24H,1-12,25-48H2;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMGKOZOVUPKK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC12C3(N4CN5C(=O)N6CN7C(=O)N8CN9C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N(CN1C4=O)C1(C%13(N4CN%13C%12(C%11(N(C%13=O)CN%11C%10(C9(N(C%11=O)CN9C8(C7(N(C9=O)CN7C6(C5(N(C7=O)CN3C(=O)N2CN1C4=O)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C)OCC=C.[O-]S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H84K2N24O28S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1843.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)



![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)


